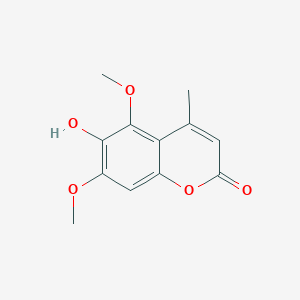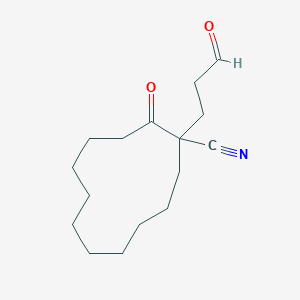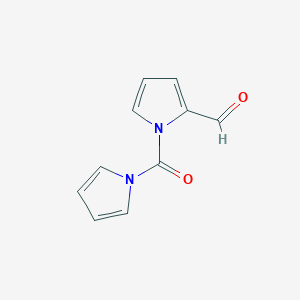
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide typically involves the reaction of chlorinated phosphorin derivatives with methyl and phenyl substituents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can yield the desired compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorin oxides, while reduction can produce phosphorin hydrides. Substitution reactions can result in a variety of functionalized phosphorin derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can be compared with other similar compounds, such as:
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-: Lacks the 1-oxide group, resulting in different chemical properties and reactivity.
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to distinct biological and chemical behavior.
Eigenschaften
CAS-Nummer |
109891-15-8 |
|---|---|
Molekularformel |
C12H12ClOP |
Molekulargewicht |
238.65 g/mol |
IUPAC-Name |
4-chloro-5-methyl-1-phenyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H12ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
MCCIJXIMIJKIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(CC=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)

![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)




![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)

![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
